Defined Lipophilicity Differentiates 2-Hepten-4-ol from Related Allylic Alcohols
2-Hepten-4-ol has a computed XLogP3-AA value of 1.7 [1], indicating moderate lipophilicity. This value differentiates it from shorter chain analogs like (E)-2-hexen-1-ol, which is less lipophilic due to its shorter carbon chain, and the structural isomer 1-octen-3-ol, which has a higher logP (est. 2.43) due to its longer chain . The quantified LogP value is crucial for predicting its behavior in chromatographic separations and its potential for membrane permeability in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.7 |
| Comparator Or Baseline | 1-Octen-3-ol (CAS 3391-86-4): logP (est) = 2.43; (E)-2-Hexen-1-ol (CAS 928-95-0): logP (est) = 1.4 |
| Quantified Difference | Target is more lipophilic than the C6 analog and less lipophilic than the C8 analog. |
| Conditions | XLogP3-AA computed for target; estimated logP for comparators. |
Why This Matters
Precise LogP values guide solvent selection and predict behavior in reversed-phase HPLC, ensuring accurate analytical method development and consistent results in purification workflows.
- [1] PubChem. (2025). 2-Hepten-4-ol. PubChem Compound Summary for CID 5366235. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
